Cas no 80656-71-9 ((4S)-4-(hydroxymethyl)oxolan-2-one)

(4S)-4-(hydroxymethyl)oxolan-2-one 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-, (S)-
- (4S)-4-(hydroxymethyl)oxolan-2-one
- SCHEMBL14562801
- 80656-71-9
- DTXSID50729597
-
- インチ: InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1
- InChIKey: PVQRPRXBBGDUMX-BYPYZUCNSA-N
- ほほえんだ: C1C(COC1=O)CO
計算された属性
- せいみつぶんしりょう: 116.047344113g/mol
- どういたいしつりょう: 116.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 99.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(4S)-4-(hydroxymethyl)oxolan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-5G |
(4S)-4-(hydroxymethyl)oxolan-2-one |
80656-71-9 | 95% | 5g |
¥ 19,206.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-500mg |
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |
80656-71-9 | 98% | 500mg |
¥11095.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-100mg |
(4S)-4-(hydroxymethyl)oxolan-2-one |
80656-71-9 | 95% | 100mg |
¥1750.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-1g |
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |
80656-71-9 | 98% | 1g |
¥16005.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-500mg |
(4S)-4-(hydroxymethyl)oxolan-2-one |
80656-71-9 | 95% | 500mg |
¥4658.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-100.0mg |
(4S)-4-(hydroxymethyl)oxolan-2-one |
80656-71-9 | 95% | 100.0mg |
¥1604.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-1G |
(4S)-4-(hydroxymethyl)oxolan-2-one |
80656-71-9 | 95% | 1g |
¥ 6,402.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-1g |
(4S)-4-(hydroxymethyl)oxolan-2-one |
80656-71-9 | 95% | 1g |
¥6984.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-100mg |
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |
80656-71-9 | 98% | 100mg |
¥5547.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-250mg |
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |
80656-71-9 | 98% | 250mg |
¥7682.00 | 2024-07-28 |
(4S)-4-(hydroxymethyl)oxolan-2-one 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
(4S)-4-(hydroxymethyl)oxolan-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 80656-71-9 and Product Name: (4S)-4-(hydroxymethyl)oxolan-2-one
Compound with the CAS number 80656-71-9 and the product name (4S)-4-(hydroxymethyl)oxolan-2-one represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique stereochemical configuration and functional groups, has garnered considerable attention due to its potential applications in drug development and synthetic methodologies. The enantiomerically pure form, specifically the (4S)-isomer, is of particular interest because of its distinct biological activities and synthetic utility.
The molecular structure of (4S)-4-(hydroxymethyl)oxolan-2-one consists of a five-membered lactone ring substituted with a hydroxymethyl group at the fourth position and an (S)-configured chiral center at the second position. This configuration imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of complex organic molecules. The lactone moiety is particularly versatile, serving as a precursor for various pharmacophores found in natural products and synthetic drugs.
In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts that can facilitate asymmetric transformations with high enantioselectivity. The (4S)-isomer of (4S)-4-(hydroxymethyl)oxolan-2-one has been explored as a potential ligand or scaffold in transition metal-catalyzed reactions, such as hydrogenation, oxidation, and coupling reactions. Its ability to induce high enantiomeric excess in product formation makes it an attractive candidate for industrial-scale applications where stereochemical purity is paramount.
One of the most compelling aspects of this compound is its role in the synthesis of biologically active molecules. The hydroxymethyl group provides a site for further functionalization, allowing chemists to construct intricate scaffolds that mimic natural products or drug candidates. For instance, derivatives of (4S)-4-(hydroxymethyl)oxolan-2-one have been investigated as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer, diabetes, and inflammation.
Recent studies have demonstrated the utility of (4S)-4-(hydroxymethyl)oxolan-2-one in the development of novel therapeutic agents. Researchers have leveraged its chiral center to create enantiomerically pure compounds that exhibit enhanced binding affinity to biological targets. For example, modifications of this scaffold have led to the discovery of small molecules that selectively inhibit protein-protein interactions critical for disease progression. These findings underscore the importance of stereochemistry in drug design and highlight the potential of (4S)-4-(hydroxymethyl)oxolan-2-one as a building block for next-generation therapeutics.
The synthetic pathways to (4S)-4-(hydroxymethyl)oxolan-2-one have also seen significant innovation. Advances in enzymatic resolution and asymmetric synthesis have enabled more efficient and sustainable production methods. These techniques not only improve yield but also minimize waste, aligning with the principles of green chemistry. The ability to produce enantiopure (4S)-isomers on a large scale is crucial for pharmaceutical applications where impurities can compromise efficacy and safety.
In conclusion, compound with CAS No. 80656-71-9 and product name (4S)-4-(hydroxymethyl)oxolan-2-one represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features, combined with its versatility in synthetic applications, make it an indispensable tool for researchers developing new drugs and materials. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly pivotal role in addressing some of the most pressing challenges in medicine and biotechnology.
80656-71-9 ((4S)-4-(hydroxymethyl)oxolan-2-one) 関連製品
- 77513-58-7(Ethyl 2-oxotetrahydrofuran-3-carboxylate)
- 64190-48-3((S)-Beta-methyl-gamma-butyrolactone)
- 2445-77-4(2-Methylbutyl isovalerate)
- 13861-97-7(4,4-dimethyltetrahydrofuran-2-one)
- 766539-77-9(3-(Tetrahydro-furan-3-yl)-propionic acid ethylester)
- 589-59-3(isobutyl isovalerate)
- 1679-47-6(3-methyloxolan-2-one)
- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)
- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
